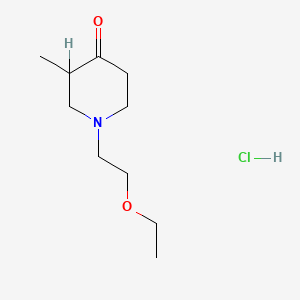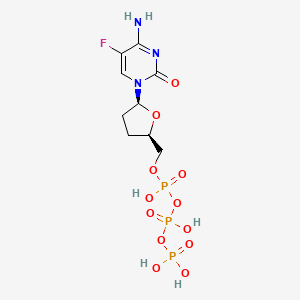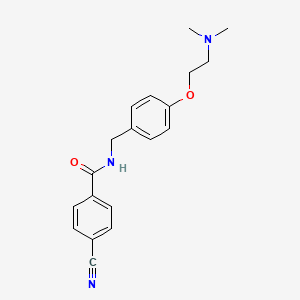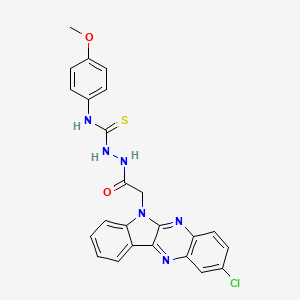
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride is a chemical compound with a piperidine ring structure. It is used in various scientific research applications due to its unique chemical properties. The compound is known for its potential in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride involves several steps. One common method includes the reaction of 3-methylpiperidin-4-one with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization to obtain the hydrochloride salt.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride can be compared with other piperidine derivatives, such as:
1-(2-Methoxyethyl)-3-methylpiperidin-4-one hydrochloride: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
1-(2-Ethoxyethyl)-4-methylpiperidin-4-one hydrochloride: Similar structure but with a different substitution pattern on the piperidine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
109629-31-4 |
|---|---|
Molekularformel |
C10H20ClNO2 |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
1-(2-ethoxyethyl)-3-methylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-7-6-11-5-4-10(12)9(2)8-11;/h9H,3-8H2,1-2H3;1H |
InChI-Schlüssel |
UMPCZQNIBSNEKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1CCC(=O)C(C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)



![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)






